molecular formula C23H18ClN5O4S B2460989 3-(BENZENESULFONYL)-7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904578-39-8

3-(BENZENESULFONYL)-7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2460989
CAS No.: 904578-39-8
M. Wt: 495.94
InChI Key: YJEDFXDOADZVHF-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, contributes to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Quinazoline Core: This can be achieved through various methods, including cyclization reactions involving anthranilic acid derivatives.

    Chlorination and Sulfonylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of various pathogens and cancer cells makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(BENZENESULFONYL)-7-CHLORO-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring and a quinazoline core. This structure allows for a wide range of biological activities and makes it a versatile compound for various applications. Compared to other similar compounds, it offers a unique balance of potency and selectivity, making it a valuable tool in scientific research and industrial applications.

Biological Activity

The compound 3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing from diverse sources and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a quinazoline core substituted with a triazole moiety and benzenesulfonyl group. The synthesis typically involves multi-step processes including cyclocondensation reactions and selective substitutions to achieve the desired functional groups.

Antihypertensive Activity

Research has indicated that derivatives of quinazolinone, including those similar to the target compound, exhibit significant antihypertensive activity . For instance, studies on related compounds demonstrated their efficacy in lowering blood pressure in spontaneously hypertensive rats (SHR) through various mechanisms such as inhibition of angiotensin-converting enzyme (ACE) and modulation of vascular resistance .

Antimicrobial Properties

The biological activity of quinazolinone derivatives has also been linked to antimicrobial effects . Specifically, compounds with similar structural motifs have shown promising results against various bacterial strains and mycobacteria. The introduction of electron-withdrawing groups has been noted to enhance their activity against Mycobacterium tuberculosis, suggesting a potential avenue for developing new antimycobacterial agents .

Acetylcholinesterase Inhibition

Another notable property is the ability to inhibit acetylcholinesterase (AChE) . Compounds with similar structures have been evaluated for their AChE inhibitory activity using spectrophotometric methods. Some derivatives have shown competitive inhibition profiles comparable to established drugs like donepezil, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

  • Antihypertensive Study : A series of quinazolinone derivatives were synthesized and tested for their antihypertensive effects in SHR models. The most active compound demonstrated a significant reduction in systolic blood pressure compared to control groups .
  • Antimycobacterial Activity : A study focusing on the structure-activity relationship (SAR) of quinazolinone derivatives revealed that specific substitutions enhanced activity against M. tuberculosis. The most potent compounds were further evaluated for cytotoxicity and mutagenicity using the Ames test, providing insights into their safety profiles .
  • AChE Inhibition Analysis : The inhibitory effects of synthesized quinazolinone derivatives on AChE were quantified, showing varying degrees of potency. Compounds exhibiting high inhibition percentages were identified as potential leads for further development in treating cognitive disorders .

Data Summary

Activity TypeCompound TestedResultReference
Antihypertensive3-benzyl-2-methyl-3H-[1,2,4]triazoloSignificant reduction in blood pressure
AntimycobacterialVarious quinazolinonesPotent against M. tuberculosis
AChE InhibitionQuinazolinone derivativesCompetitive inhibition comparable to donepezil

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O4S/c1-32-15-9-10-18(20(13-15)33-2)25-21-17-12-14(24)8-11-19(17)29-22(26-21)23(27-28-29)34(30,31)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEDFXDOADZVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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